(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a triazole ring, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate carboxylic acids or esters.
Substitution Reactions: The ethoxyphenyl and isopentyloxy-methoxybenzylidene groups are introduced through nucleophilic substitution reactions, often using reagents like ethyl bromide and isopentyl bromide under basic conditions.
Final Cyclization: The final step involves cyclization to form the fused thiazolo[3,2-b][1,2,4]triazole structure, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and alkyl halides for alkylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anti-cancer agent. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation and survival is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or repair, leading to the death of cancer cells. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-methoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-thione
Uniqueness
The uniqueness of (5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and isopentyloxy groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N3O4S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5E)-2-(4-ethoxyphenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H27N3O4S/c1-5-31-19-9-7-18(8-10-19)23-26-25-28(27-23)24(29)22(33-25)15-17-6-11-20(21(14-17)30-4)32-13-12-16(2)3/h6-11,14-16H,5,12-13H2,1-4H3/b22-15+ |
InChI Key |
LRPHFFHREBZXDR-PXLXIMEGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCCC(C)C)OC)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCCC(C)C)OC)SC3=N2 |
Origin of Product |
United States |
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